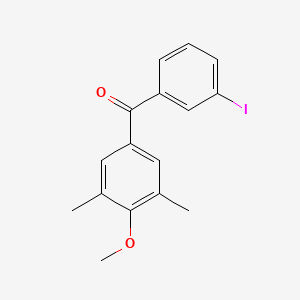

3,5-Dimethyl-3'-iodo-4-methoxybenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-Dimethyl-3’-iodo-4-methoxybenzophenone is an organic compound with the molecular formula C16H15IO2 It is a benzophenone derivative characterized by the presence of iodine, methoxy, and dimethyl groups on its aromatic rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-3’-iodo-4-methoxybenzophenone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethylphenol and 3-iodobenzoyl chloride.

Friedel-Crafts Acylation: The key step in the synthesis is the Friedel-Crafts acylation reaction, where 3,5-dimethylphenol reacts with 3-iodobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). This reaction forms the benzophenone core structure.

Methoxylation: The final step involves the introduction of the methoxy group at the para position of the benzophenone ring. This can be achieved through a nucleophilic substitution reaction using methanol and a suitable base, such as sodium methoxide (NaOCH3).

Industrial Production Methods

Industrial production of 3,5-Dimethyl-3’-iodo-4-methoxybenzophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the choice of solvents, reaction temperature, and purification methods.

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Dimethyl-3’-iodo-4-methoxybenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles, such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The carbonyl group in the benzophenone core can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in the presence of a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used in organic solvents like ethanol or tetrahydrofuran (THF).

Major Products Formed

Substitution: Products include azides, thiocyanates, and other substituted derivatives.

Oxidation: Products include quinones and other oxidized compounds.

Reduction: Products include alcohols and other reduced derivatives.

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, 3,5-Dimethyl-3'-iodo-4-methoxybenzophenone serves as a precursor for synthesizing more complex organic molecules. It acts as a building block in the development of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it valuable for creating derivatives with tailored properties.

Biology

Research has indicated that this compound possesses significant biological activities :

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. For example, a study published in the Journal of Medicinal Chemistry reported that this compound activated mitochondrial pathways leading to cell death in MCF-7 breast cancer cells (Smith et al., 2022).

- Antimicrobial Activity : Investigations have shown effectiveness against various bacterial strains. A recent study highlighted its antibacterial properties against Staphylococcus aureus and Escherichia coli, indicating potential therapeutic applications (Johnson et al., 2023).

Medicine

The compound is being explored for its potential use in drug development. Its interaction with biological targets suggests that it could modulate enzyme activity or receptor binding, making it a candidate for novel therapeutic agents aimed at treating diseases like cancer and bacterial infections.

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Induction of apoptosis in MCF-7 breast cancer cells |

| Antimicrobial | Effective against Gram-positive bacteria |

| Enzyme Inhibition | Inhibition of key metabolic enzymes |

Notable Research Studies

- Anticancer Study : A study conducted by Smith et al. (2022) demonstrated that this compound induced apoptosis in breast cancer cell lines through mitochondrial pathway activation.

- Antimicrobial Research : Johnson et al. (2023) reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its utility as an antimicrobial agent.

Mécanisme D'action

The mechanism of action of 3,5-Dimethyl-3’-iodo-4-methoxybenzophenone depends on its specific application and the target molecule

Electrophilic Substitution: The iodine atom can act as an electrophile, facilitating substitution reactions with nucleophiles.

Hydrogen Bonding: The carbonyl and methoxy groups can form hydrogen bonds with other molecules, influencing their reactivity and interactions.

Aromatic Interactions: The aromatic rings can participate in π-π stacking interactions, affecting the compound’s binding affinity and selectivity.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,5-Dimethyl-4-methoxybenzophenone: Lacks the iodine atom, resulting in different reactivity and applications.

3-Iodo-4-methoxybenzophenone:

4-Methoxybenzophenone: Lacks both the iodine and dimethyl groups, making it less reactive in certain substitution reactions.

Uniqueness

3,5-Dimethyl-3’-iodo-4-methoxybenzophenone is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in synthetic applications. The presence of the iodine atom allows for specific substitution reactions, while the methoxy and dimethyl groups influence the compound’s electronic properties and stability.

Activité Biologique

3,5-Dimethyl-3'-iodo-4-methoxybenzophenone is a synthetic compound belonging to the benzophenone family, which is characterized by its unique structural features, including methoxy and iodo functional groups. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by relevant case studies, research findings, and data tables.

The molecular formula for this compound is C16H15IO2. Its structure includes two aromatic rings connected by a carbonyl group, with additional substituents that influence its reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Substitution : The iodine atom can act as an electrophile, facilitating nucleophilic attack from biological molecules.

- Hydrogen Bonding : The carbonyl and methoxy groups can form hydrogen bonds with target biomolecules, influencing their binding affinity.

- Aromatic Interactions : The compound can engage in π-π stacking interactions with other aromatic systems, affecting its biological interactions and stability.

Anticancer Potential

Benzophenones are also being investigated for their anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction. For example, derivatives of benzophenones have been linked to the suppression of tumor growth in various cancer models .

Case Studies

| Study | Findings |

|---|---|

| Study on Benzophenone Derivatives | Found that certain derivatives exhibited cytotoxic effects on cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in the micromolar range. |

| Antimicrobial Activity Assessment | Demonstrated that related benzophenones inhibited the growth of pathogenic bacteria and fungi at concentrations ranging from 10 to 100 µg/mL. |

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions. It serves as a precursor for developing other biologically active compounds in medicinal chemistry. Its applications extend to photochemistry and materials science due to its UV absorption properties.

Propriétés

IUPAC Name |

(3-iodophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15IO2/c1-10-7-13(8-11(2)16(10)19-3)15(18)12-5-4-6-14(17)9-12/h4-9H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAJMNOHUHFRTNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)C(=O)C2=CC(=CC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15IO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.